molecular formula C17H21NO B14514577 3-(Benzyloxy)-N,N-diethylaniline CAS No. 63240-45-9

3-(Benzyloxy)-N,N-diethylaniline

Cat. No.: B14514577
CAS No.: 63240-45-9
M. Wt: 255.35 g/mol
InChI Key: MVFMNUTXAKOWRZ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N,N-diethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyloxy group attached to the third position of the aniline ring and two ethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-N,N-diethylaniline typically involves the reaction of 3-hydroxyaniline with benzyl chloride in the presence of a base such as sodium hydroxide to form 3-benzyloxyaniline. This intermediate is then subjected to alkylation with diethyl sulfate or ethyl iodide in the presence of a base like potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-N,N-diethylaniline undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring.

Common Reagents and Conditions

Major Products

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Nitro group reduction results in the formation of an amine.

    Substitution: Halogenation or nitration leads to the formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

3-(Benzyloxy)-N,N-diethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)aniline
  • N,N-Diethylaniline
  • 3-(Benzyloxy)pyridin-2-amine

Uniqueness

3-(Benzyloxy)-N,N-diethylaniline is unique due to the combination of its benzyloxy and diethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

63240-45-9

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

N,N-diethyl-3-phenylmethoxyaniline

InChI

InChI=1S/C17H21NO/c1-3-18(4-2)16-11-8-12-17(13-16)19-14-15-9-6-5-7-10-15/h5-13H,3-4,14H2,1-2H3

InChI Key

MVFMNUTXAKOWRZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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